molecular formula C16H15N3O4S B5730285 ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5730285
M. Wt: 345.4 g/mol
InChI Key: CKXFPLLKNWVWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate, also known as NBD-Cl, is a fluorescent labeling reagent used in biochemical and physiological research. This compound is widely used to label proteins, peptides, and other biological molecules for various applications.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate involves the formation of a covalent bond between the labeling reagent and the target molecule. This reaction occurs through the nucleophilic attack of the target molecule on the electrophilic carbon atom of the labeling reagent. The resulting product is a fluorescent conjugate that can be detected using various techniques, including fluorescence microscopy and spectroscopy.
Biochemical and physiological effects:
The biochemical and physiological effects of ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate are dependent on the target molecule being labeled. However, in general, this compound is non-toxic and does not interfere with the biological activity of the labeled molecule. The fluorescent conjugate formed by this labeling reagent can be used to monitor the behavior and localization of the labeled molecule in living cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate as a fluorescent labeling reagent include its high sensitivity, versatility, and compatibility with various labeling protocols. This compound is also relatively easy to use and can be incorporated into standard experimental procedures. However, the limitations of this labeling reagent include its cost, low yield of synthesis, and potential interference with some biological systems.

Future Directions

There are several future directions for the use of ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate in biochemical and physiological research. One potential application is the development of new labeling protocols that improve the yield and efficiency of the labeling reaction. Another direction is the use of this labeling reagent in combination with other fluorescent probes to enable multiplexed imaging of biological systems. Additionally, there is potential for the use of this compound in the development of new diagnostic and therapeutic tools for various diseases.

Synthesis Methods

The synthesis of ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate involves the reaction of 4-aminobenzoic acid ethyl ester with 3-nitrobenzenesulfonyl chloride in the presence of a base. The product is then purified through column chromatography to obtain a white solid. The yield of this reaction is typically around 50%.

Scientific Research Applications

Ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate is commonly used as a fluorescent labeling reagent for proteins and peptides in biochemical and physiological research. This compound is highly sensitive and can detect even low concentrations of labeled molecules. It is used in various applications, including protein quantification, protein-protein interaction studies, and enzyme assays.

properties

IUPAC Name

ethyl 4-[(3-nitrophenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-23-15(20)11-6-8-12(9-7-11)17-16(24)18-13-4-3-5-14(10-13)19(21)22/h3-10H,2H2,1H3,(H2,17,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXFPLLKNWVWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(3-nitrophenyl)carbamothioyl]amino}benzoate

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